molecular formula C14H12ClN3O3 B11685021 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11685021
M. Wt: 305.71 g/mol
InChI Key: URCYPQUDRKSUKR-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the reaction . The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then filtered, washed, and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups replacing the chloro group.

Scientific Research Applications

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its hydrazone linkage, which can interact with various biological targets. It has been shown to inhibit certain enzymes and interfere with cellular redox processes . The exact molecular targets and pathways can vary depending on the specific application, but common mechanisms include inhibition of kinases and generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific medicinal and chemical applications.

Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12ClN3O3/c1-21-12-7-9(6-11(15)13(12)19)8-17-18-14(20)10-2-4-16-5-3-10/h2-8,19H,1H3,(H,18,20)/b17-8+

InChI Key

URCYPQUDRKSUKR-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.